Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate
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Description
“Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate” is a chemical compound with the molecular formula C9H13Cl2NO2S. Its molecular weight is 270.18 . It is related to the class of compounds known as esters .
Molecular Structure Analysis
The molecular structure of “Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate” consists of a propan-2-yl group (isopropyl or (CH3)2CH-), an acetate group (-COO-), and a 4-(chloromethyl)-1,3-thiazol-2-yl group .Scientific Research Applications
Antifungal Applications
One of the significant applications of related compounds involves antifungal activities, particularly against Candida albicans. A study by Bondaryk et al. (2015) on tetrazole derivatives, which share structural similarities with Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate, demonstrated promising inhibitory effects against fungal growth. The derivatives were evaluated for their effectiveness against both young (adhesion phase) and mature biofilms of C. albicans in vitro. The results highlighted the potential of these compounds in developing new antifungal therapies with minor cytotoxicity toward human cells, suggesting a promising structure for antifungal drug development (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).
Chemical Synthesis and Structural Diversity
In the realm of chemical synthesis, compounds related to Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate have been utilized as starting materials in various alkylation and ring closure reactions. Roman (2013) employed 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in reactions to generate a diverse library of compounds, showcasing the structural versatility and potential for creating a wide range of biologically active molecules (Roman, 2013).
Anti-inflammatory and Antithrombotic Studies
Further extending its application in medicinal chemistry, derivatives of related structures have been studied for their anti-inflammatory and antithrombotic properties. Basra et al. (2019) investigated the in-vitro and in-vivo anti-inflammatory activity of oxadiazole derivatives, revealing potent anti-inflammatory compounds. Additionally, in-vivo rat models showed significant roles of these compounds in enhancing clotting time, indicating their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Molecular Docking and Biological Activity
The exploration of molecular interactions through docking studies has also been a critical application area. Viji et al. (2020) conducted molecular docking studies on a bioactive molecule closely related to Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate, aiming to understand its antimicrobial and anticancer activities. The study provided insights into the compound's potential biological functions and its interactions with different proteins, highlighting its relevance in drug discovery and development (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
properties
IUPAC Name |
propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-6(2)13-9(12)3-8-11-7(4-10)5-14-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYCXHUPTVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1=NC(=CS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate |
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